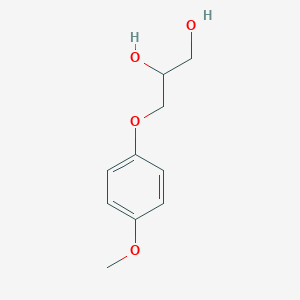

3-(4-Methoxyphenoxy)propane-1,2-diol

Description

Contextualization within Aryloxypropanediol Chemistry

3-(4-Methoxyphenoxy)propane-1,2-diol belongs to the broader class of chemical compounds known as aryloxypropanediols. This class is a subset of diols, which are organic compounds containing two hydroxyl (-OH) groups. wikipedia.org The defining feature of aryloxypropanediols is the presence of an aryloxy group (a phenyl group attached to an oxygen atom) linked to a propane-1,2-diol moiety.

This structural motif is shared by several well-known compounds, including guaifenesin (B1672422) (where the methoxy (B1213986) group is at the 2-position of the phenyl ring) and mephenesin. synthinkchemicals.com Guaifenesin, or 3-(2-methoxyphenoxy)propane-1,2-diol, is a widely recognized compound. synthinkchemicals.com The study of compounds like this compound contributes to a deeper understanding of the structure-activity relationships within the aryloxypropanediol class.

The synthesis of aryloxypropanediols often involves the reaction of a substituted phenol (B47542) with a glycidyl (B131873) ether or a related three-carbon synthon. For instance, a general synthesis could involve the reaction of a phenoxide with glycidol, leading to the opening of the epoxide ring and the formation of the propanediol (B1597323) structure. Another common synthetic route is the hydrolysis of the corresponding epoxide, such as 4-allyl-2-methoxyphenyl glycidyl ether, to form the diol. prepchem.com

Significance in Chemical Research and Development

The significance of this compound in chemical research and development is primarily centered on its role as a chemical intermediate and a reference compound in analytical studies.

As an intermediate, this compound serves as a building block for the synthesis of more complex molecules. The two hydroxyl groups and the ether linkage provide reactive sites for various chemical transformations. For example, the diol functionality can be used to introduce chirality or to form cyclic structures like acetals, which can serve as protecting groups in multi-step organic syntheses. wikipedia.org The aromatic ring can also be subject to further functionalization.

In the context of research, this compound is utilized in studies aimed at developing new synthetic methodologies. Its well-defined structure makes it a suitable substrate for testing new reagents and reaction conditions. Furthermore, it can be used as a standard for the identification and quantification of related compounds in various matrices. This is particularly relevant in the quality control of chemical manufacturing processes where it may be present as an impurity or a starting material.

The study of its isotopically labeled analogue, 3-(2-methoxyphenoxy)(1,2,3-13C3)propane-1,2-diol, highlights another area of its research significance. Such labeled compounds are invaluable tools in metabolic studies and for elucidating reaction mechanisms, allowing researchers to trace the fate of the molecule through complex chemical or biological systems.

Structure

3D Structure

Properties

IUPAC Name |

3-(4-methoxyphenoxy)propane-1,2-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14O4/c1-13-9-2-4-10(5-3-9)14-7-8(12)6-11/h2-5,8,11-12H,6-7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UWZDUHTYIUMENV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)OCC(CO)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301290546 | |

| Record name | 3-(4-Methoxyphenoxy)-1,2-propanediol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301290546 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

198.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17131-52-1 | |

| Record name | 3-(4-Methoxyphenoxy)-1,2-propanediol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=17131-52-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,2-Propanediol, 3-(p-methoxyphenoxy)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017131521 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 17131-52-1 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=113106 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3-(4-Methoxyphenoxy)-1,2-propanediol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301290546 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-(4-methoxyphenoxy)propane-1,2-diol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.037.433 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3-(4-METHOXYPHENOXY)-1,2-PROPANEDIOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/GTC7XJF9VR | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies for 3 4 Methoxyphenoxy Propane 1,2 Diol

Traditional Synthesis Approaches

Traditional methods for the synthesis of 3-(4-methoxyphenoxy)propane-1,2-diol primarily rely on well-established etherification reactions. These approaches are characterized by their stepwise nature, often involving the formation of an epoxide intermediate followed by its ring-opening.

Etherification Reactions (e.g., p-methoxyphenol addition to (S)-glycidol)

A common and straightforward method for the synthesis of this compound is the nucleophilic addition of p-methoxyphenol to a glycidol derivative. This reaction is a classic example of an etherification process. The reaction typically proceeds via the ring-opening of the epoxide ring of glycidol by the phenoxide ion generated from p-methoxyphenol under basic conditions.

The use of a stereochemically defined starting material such as (S)-glycidol allows for the synthesis of the corresponding enantiomerically enriched product, (S)-3-(4-methoxyphenoxy)propane-1,2-diol. The reaction is typically catalyzed by a base, which deprotonates the phenol (B47542) to form the more nucleophilic phenoxide.

| Reactant 1 | Reactant 2 | Catalyst | Solvent | Temperature (°C) | Yield (%) |

| p-Methoxyphenol | (S)-Glycidol | Tertiary Amine | Not specified | 50-150 | Not specified |

Table 1: General conditions for the etherification of p-methoxyphenol with (S)-glycidol, inferred from analogous reactions.

Expedited and Sustainable Synthetic Routes

In response to the growing demand for greener and more efficient chemical processes, expedited and sustainable routes for the synthesis of this compound have been developed. These methods prioritize the use of renewable feedstocks and aim to reduce the number of synthetic steps, minimize waste, and avoid the use of hazardous reagents.

One-Pot Synthesis Strategies from Renewable Feedstocks (e.g., glycerol)

A notable sustainable approach involves the one-pot synthesis of 3-aryloxypropane-1,2-diols directly from glycerol, a readily available and renewable feedstock derived from biodiesel production. This strategy often utilizes a carbonate-mediated pathway. In this process, glycerol is first reacted with a dialkyl carbonate, such as diethyl carbonate (DEC), in the presence of a catalyst to form glycerol carbonate in situ. The subsequent reaction of glycerol carbonate with a phenol, in this case, p-methoxyphenol, leads to the formation of the desired this compound.

This one-pot approach is advantageous as it avoids the isolation of intermediates, thereby saving time and resources. The use of a non-toxic and biodegradable starting material like glycerol enhances the green credentials of this synthetic route. Potassium carbonate (K₂CO₃) has been shown to be an effective catalyst for this transformation.

| Reactant 1 | Reactant 2 | Catalyst | Solvent | Temperature (°C) | Yield (%) |

| Glycerol | p-Methoxyphenol | K₂CO₃ | Diethyl Carbonate | 105-110 | Good (unspecified) |

Table 2: Reaction conditions for the one-pot synthesis of this compound from glycerol, based on similar aryloxypropanediol syntheses.

Stereoselective Synthesis and Enantiomeric Resolution

The synthesis of enantiomerically pure this compound is of significant interest, particularly for applications in the life sciences. Stereoselective synthesis aims to produce a single enantiomer directly, while enantiomeric resolution involves the separation of a racemic mixture into its constituent enantiomers.

As mentioned in the traditional synthesis approach, the use of a chiral precursor like (S)-glycidol provides a direct route to the corresponding (S)-enantiomer of this compound. This method is an example of a substrate-controlled stereoselective synthesis, where the chirality of the starting material dictates the stereochemistry of the product.

For cases where a racemic mixture of this compound is produced, enantiomeric resolution techniques can be employed. These methods are based on the differential interaction of the enantiomers with a chiral environment. Common techniques applicable to diols include:

Enzymatic Resolution: This method utilizes enzymes, which are inherently chiral, to selectively react with one enantiomer of the racemic mixture, allowing for the separation of the unreacted enantiomer. Lipases are a class of enzymes often used for the resolution of diols and their derivatives.

Chiral Chromatography: High-performance liquid chromatography (HPLC) using a chiral stationary phase (CSP) is a powerful analytical and preparative technique for separating enantiomers. The different interactions between the enantiomers and the chiral stationary phase lead to different retention times, enabling their separation.

The choice of method for obtaining an enantiomerically pure compound depends on factors such as the availability of chiral starting materials, the efficiency of the resolution process, and the desired scale of production.

Chemical Reactivity and Transformation Studies of 3 4 Methoxyphenoxy Propane 1,2 Diol

Oxidation Reactions

Oxidation reactions of 3-(4-Methoxyphenoxy)propane-1,2-diol involve the transformation of its diol functional group. These reactions are influenced by the nature of the oxidizing agent and the reaction conditions.

A kinetic study on the oxidation of this compound (MPPD) by the bis(hydrogen periodato)argentate(III) complex anion, [Ag(HIO₆)₂]⁵⁻, in an aqueous alkaline medium has provided significant details about the reaction dynamics. The major oxidation product of this reaction has been identified as 3-(4-methoxyphenoxy)-2-ketone-1-propanol through mass spectrometry. researchgate.net

The activation parameters associated with the reaction pathways have also been calculated, offering deeper insights into the energetic requirements of the oxidation process. researchgate.net

Interactive Data Table: Kinetic Parameters for the Oxidation of this compound

| Parameter | Value | Conditions |

| Overall Reaction Order | Second-order | Aqueous alkaline medium |

| Order in [Ag(III)] | First-order | - |

| Order in [MPPD] | First-order | - |

| Major Oxidation Product | 3-(4-methoxyphenoxy)-2-ketone-1-propanol | Identified by mass spectrometry |

Investigation of Reaction Mechanisms

The investigation into the reaction mechanism of the oxidation of vicinal diols by the bis(hydrogen periodato)argentate(III) complex anion suggests a multi-step process. While a detailed mechanistic study specifically for this compound is noted, valuable insights can be drawn from analogous reactions, such as the oxidation of Guaifenesin (B1672422) (3-(2-methoxyphenoxy)propane-1,2-diol) by the same silver(III) complex. pku.edu.cn

For the oxidation of Guaifenesin, a proposed mechanism involves the reactive species of the oxidant, suggested to be [Ag(HIO₆)(OH)(H₂O)]²⁻. This species is in equilibrium with the parent complex [Ag(HIO₆)₂]⁵⁻. The reaction proceeds through the reversible formation of a complex between the reactive silver(III) species and the diol substrate. This intermediate complex then decomposes in two parallel slow steps to yield the final products. One of these decomposition pathways is spontaneous, while the other is assisted by a hydroxide ion. pku.edu.cn

This proposed mechanism, involving the formation of an intermediate complex and its subsequent decomposition, provides a plausible framework for understanding the oxidation of this compound by the bis(hydrogen periodato)argentate(III) complex anion. The observed influence of hydroxide ions on the reaction rate supports the involvement of hydroxide-assisted pathways. researchgate.netpku.edu.cn

Derivatives and Structure Activity Relationship Sar Studies Involving 3 4 Methoxyphenoxy Propane 1,2 Diol Analogs

Comparative Analysis with Structurally Similar Compounds

A comparative analysis of 3-(4-Methoxyphenoxy)propane-1,2-diol with its structural isomers and related compounds highlights the significant impact of subtle structural changes on their properties. The position of the methoxy (B1213986) group on the phenyl ring and the nature of the substituent are particularly influential. Key comparators include its ortho-isomer, Guaifenesin (B1672422), and its meta-isomer, as well as Mephenesin, where a methyl group replaces the methoxy group.

Guaifenesin (3-(2-methoxyphenoxy)propane-1,2-diol) is perhaps the most well-known analog. synthinkchemicals.comwikipedia.org As an expectorant, its mechanism is thought to involve increasing the volume and reducing the viscosity of secretions in the respiratory tract. wikipedia.org Methocarbamol is the carbamate (B1207046) ester of Guaifenesin and is recognized as a central muscle relaxant. nih.gov

Mephenesin (3-(2-methylphenoxy)propane-1,2-diol) , another closely related compound, also exhibits muscle relaxant properties through central nervous system depression. nih.gov The substitution of the methoxy group with a less polar methyl group alters its physicochemical profile. nih.gov

The table below provides a comparative overview of these structurally similar compounds.

| Compound Name | Structure | Molecular Formula | Molecular Weight ( g/mol ) | Key Distinction from this compound |

| This compound |  | C10H14O4 | 198.22 | Methoxy group at para-position (C4) of the phenyl ring. sigmaaldrich.com |

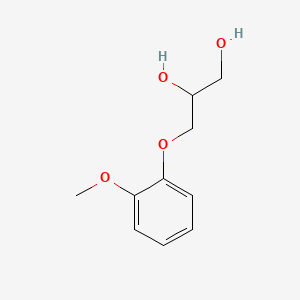

| Guaifenesin (3-(2-Methoxyphenoxy)propane-1,2-diol) |  | C10H14O4 | 198.22 | Positional isomer; methoxy group at ortho-position (C2). synthinkchemicals.compharmacompass.com |

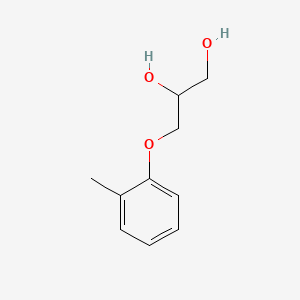

| 3-(3-Methoxyphenoxy)propane-1,2-diol |  | C10H14O4 | 198.22 | Positional isomer; methoxy group at meta-position (C3). scitoys.com |

| Mephenesin (3-(2-Methylphenoxy)propane-1,2-diol) |  | C10H14O3 | 182.22 | Methyl group at ortho-position instead of a methoxy group. nih.gov |

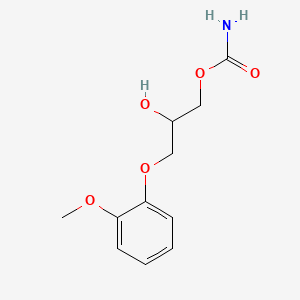

| Methocarbamol |  | C11H15NO5 | 241.24 | Carbamate derivative of the ortho-isomer (Guaifenesin). nih.gov |

Note: The table is interactive. You can sort the columns by clicking on the headers.

Influence of Aromatic Substituents on Chemical Behavior

The nature and position of substituents on the aromatic ring are critical in modulating the electronic properties and steric profile of the molecule, which in turn dictates its chemical behavior and interactions. SAR studies on related chemical classes, such as 1,2,3,4-tetrahydroisoquinoline (B50084) (THIQ) derivatives, have shown that modifications to the aromatic part significantly impact receptor binding affinities. nih.gov For instance, introducing different substituents can alter the compound's affinity for specific biological targets. nih.gov

The influence of aromatic substituents can be broadly categorized:

Electronic Effects: Electron-donating groups (like methoxy, -OCH3) can increase the electron density of the aromatic ring, potentially influencing interactions with electron-deficient sites in receptors or enzymes. Conversely, electron-withdrawing groups can decrease electron density.

Steric Effects: The size and shape of the substituent can affect how the molecule fits into a binding pocket. A bulky substituent might prevent optimal binding, whereas a smaller one might allow for a more favorable conformation.

The table below summarizes the potential influence of different aromatic substituents on the properties of a hypothetical phenoxy-propanediol scaffold.

| Substituent (at para-position) | Electronic Effect | Expected Impact on Lipophilicity | Potential Influence on Chemical Behavior |

| -OCH3 (Methoxy) | Electron-donating (by resonance), weakly deactivating (by induction) | Slightly increases | Enhances hydrogen bond accepting capability; may influence metabolic pathways. |

| -CH3 (Methyl) | Electron-donating (by hyperconjugation) | Increases | Increases steric bulk compared to -H; enhances lipophilicity. |

| -OH (Hydroxy) | Electron-donating (by resonance) | Decreases | Can act as a hydrogen bond donor and acceptor; potential site for further derivatization. nih.gov |

| -Cl (Chloro) | Electron-withdrawing (by induction), weakly deactivating | Significantly increases | Alters charge distribution on the ring; introduces a halogen bond donor site. |

| -NO2 (Nitro) | Strongly electron-withdrawing | Slightly increases | Significantly reduces electron density of the ring; potential for strong polar interactions. |

Note: The table is interactive and provides a generalized summary based on established chemical principles.

Derivatization for Enhanced Functional Properties

Derivatization of the this compound core structure is a key strategy for enhancing its functional properties. Modifications can be targeted at the diol functionality or the aromatic ring to create new chemical entities with improved characteristics.

One common approach is the esterification or etherification of the hydroxyl groups in the propanediol (B1597323) chain. The conversion of Guaifenesin to its carbamate ester, Methocarbamol, is a prime example of how derivatization can impart a distinct pharmacological profile, in this case, shifting the primary activity towards muscle relaxation. nih.gov

Further derivatization strategies could involve:

Bioisosteric Replacement: Replacing the methoxy group with other functional groups (e.g., -OH, -Cl, -CF3) to fine-tune electronic and steric properties.

Prodrug Formation: Attaching a promoiety to one or both hydroxyl groups to improve pharmacokinetic properties such as absorption or duration of action.

Scaffold Hopping: Replacing the phenyl ring with other aromatic or heteroaromatic systems to explore new interaction spaces. Studies on mGluR5 antagonists, for instance, have shown that replacing a phenyl ring with a thiazole (B1198619) ring can lead to significantly more potent compounds. ebi.ac.uk

The following table outlines potential derivatization approaches for the this compound scaffold and their intended functional enhancements.

| Derivatization Site | Type of Modification | Example Derivative Class | Desired Functional Enhancement |

| Propanediol -OH | Carbamoylation | Carbamate Esters | Altered biological activity (e.g., muscle relaxant), modified solubility. |

| Propanediol -OH | Esterification | Acetate or Benzoate Esters | Increased lipophilicity, potential for prodrug design. |

| Propanediol -OH | Etherification | Alkyl or Benzyl Ethers | Increased metabolic stability, modified lipophilicity. |

| Aromatic Ring | Demethylation of Methoxy | Phenolic Derivatives | Introduction of a hydrogen bond donor, site for further conjugation. |

| Aromatic Ring | Introduction of new substituents | Halogenated or Nitrated Analogs | Modified electronic properties, altered receptor interactions. |

Note: This interactive table illustrates common chemical strategies for modifying the parent compound.

Biological Activities of 3 4 Methoxyphenoxy Propane 1,2 Diol

Antioxidative Properties

There is currently no published research evaluating the antioxidative properties of 3-(4-Methoxyphenoxy)propane-1,2-diol.

In Vitro Evaluation of Antioxidative Effects on Human Cells

A thorough search of scientific literature yielded no studies on the in vitro antioxidative effects of this compound on human cells. Consequently, no data tables on this topic can be provided.

Mechanistic Insights into Radical Scavenging

There are no available studies that investigate the mechanistic pathways through which this compound might scavenge free radicals.

Broader Biological Screening and Exploratory Studies

Exploratory studies or broader biological screening to determine the various potential biological effects of this compound have not been reported in the accessible scientific literature.

Applications in Chemical Sciences and Materials Research

Role as a Research Chemical Compound

3-(4-Methoxyphenoxy)propane-1,2-diol is a significant compound in the realm of chemical research, primarily utilized as a reference standard and a versatile intermediate in the synthesis of various organic molecules. Its well-defined chemical structure and properties make it a useful benchmark in analytical studies. For instance, it is employed as a reference impurity standard, which is crucial for the quality control and analysis of pharmaceutical and other chemical products drjcrbio.com.

The compound's isomeric form, 3-(2-methoxyphenoxy)propane-1,2-diol (Guaifenesin), is widely recognized as an intermediate in the synthesis of medicinal products researchgate.net. This highlights the general importance of the methoxyphenoxy-propanediol scaffold in medicinal chemistry research for developing new therapeutic agents. The specific arrangement of its functional groups—a phenyl ether, a methoxy (B1213986) group, and a diol—provides a platform for a variety of chemical transformations, allowing researchers to build more complex molecules.

Utilization as a Building Block for Complex Organic Architectures (e.g., fragments in lariat ethers synthesis)

This compound serves as a crucial building block in the field of supramolecular chemistry, particularly in the synthesis of complex organic structures known as lariat ethers semanticscholar.org. Lariat ethers are a type of crown ether that features one or more side arms extending from the main macrocyclic ring du.ac.in. These side arms contain donor atoms that can coordinate with a guest cation, providing a more three-dimensional and effective binding environment compared to simple crown ethers du.ac.in.

The synthesis of these specialized macrocycles often employs chiral, nonracemic precursors to impart enantiomeric recognition capabilities to the final host molecule. The chiral fragment OCH2C*H(CH2OC6H4OMe-p)O, which is a core component of this compound, has been incorporated into the structure of various lariat ethers semanticscholar.org.

Q & A

What are the optimal synthetic routes for preparing enantiopure 3-(4-methoxyphenoxy)propane-1,2-diol, and how is enantiomeric excess validated?

Basic Research Question

The synthesis of enantiopure this compound typically involves nucleophilic substitution between 4-methoxyphenol and enantiomerically pure 3-chloropropane-1,2-diol under controlled conditions. For example, (S)-enantiomers are synthesized using (S)-3-chloropropane-1,2-diol, yielding (S)-3-(4-methoxyphenoxy)propane-1,2-diol with 95% enantiomeric excess (ee) .

Validation Method : Chiral HPLC using a Daicel Chiralpak AD-RH column (0.46 × 15 cm) with isopropanol/water (1:3) as the eluent resolves enantiomers, with retention times at 18.5 min (minor) and 21.8 min (major). Optical rotation ([α]D²⁰ = +7.5 in ethanol) further confirms enantiopurity .

How does the position of the methoxy group influence the material properties of this compound compared to its ortho-substituted analogs?

Advanced Research Question

The para-methoxy group in this compound significantly impacts its physical state and reactivity. Unlike ortho-substituted analogs (e.g., guaiacol derivatives), the para-substituted compound solidifies at room temperature due to enhanced symmetry and intermolecular interactions. This structural feature makes it more suitable for polymer applications, where crystalline domains improve mechanical properties . Comparative studies using ¹³C NMR (e.g., δ 166 ppm for carbonyl signals) and thermal analysis (e.g., melting points ~79–81°C) highlight these differences .

What advanced characterization techniques are critical for confirming the structure of this compound in polymer research?

Basic Research Question

1H and 13C NMR are indispensable for structural elucidation. Key signals include:

- 1H NMR : Aromatic protons at δ 6.81–6.87 ppm (para-substituted phenyl), methoxy protons at δ 3.77 ppm, and diol protons at δ 3.65–3.91 ppm .

- 13C NMR : The methoxy carbon at δ 55.9 ppm and the ether-linked carbons at δ 69.2–72.4 ppm .

Additional Methods : Polarimetry ([α]D²⁰ measurements) and melting point analysis (79–81°C) further validate purity and stereochemistry .

How can this compound be utilized in synthesizing macrocyclic compounds like crown ethers?

Advanced Research Question

The diol serves as a chiral building block for macrocycles. For example, reacting (S)-3-(4-methoxyphenoxy)propane-1,2-diol with tetraethylene glycol di(p-toluenesulfonate) in the presence of a base yields (S)-[(4-methoxyphenoxy)methyl]-15-crown-5. This reaction requires precise stoichiometry (1:1 molar ratio) and anhydrous conditions to achieve 40% yield. The product’s structure is confirmed by 1H NMR (δ 3.65–3.91 ppm for crown ether protons) and optical rotation ([α]D²⁰ = -13.8 in chloroform) .

What challenges arise in scaling up the synthesis of this compound while maintaining enantiopurity?

Advanced Research Question

Key challenges include:

- Racemization Risk : Prolonged reaction times or elevated temperatures can degrade enantiopurity. Optimized protocols use low temperatures (<50°C) and inert atmospheres .

- Purification : Scaling up requires efficient chiral separation techniques, such as preparative HPLC with Chiralpak columns, to maintain ≥95% ee .

- Reagent Handling : Moisture-sensitive intermediates (e.g., 3-chloropropane-1,2-diol) demand strict anhydrous conditions during large-scale reactions .

What role does this compound play in studying structure-property relationships in lignin-inspired polymers?

Advanced Research Question

The compound’s para-methoxy phenoxy group mimics lignin subunits, enabling studies on biodegradability and thermal stability. For instance, polymers derived from this diol exhibit glass transition temperatures (Tg) ~50–70°C, comparable to lignin-based resins. Comparative FTIR analysis (C-O-C stretching at 1240 cm⁻¹) and TGA (decomposition onset ~200°C) provide insights into its stability under industrial processing conditions .

How does solvent choice impact the crystallization and purity of this compound?

Basic Research Question

Crystallization from n-hexane/benzene (1:1) yields high-purity diol with a sharp melting point (79–81°C). Polar aprotic solvents (e.g., THF) are avoided due to poor solubility, while protic solvents (e.g., ethanol) may induce partial racemization during recrystallization . Purity is confirmed by HPLC (≥98% peak area) and differential scanning calorimetry (DSC) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.